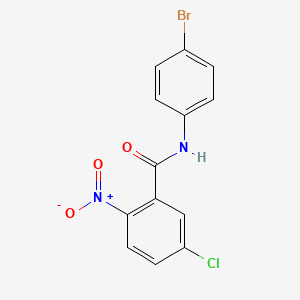
EINECS 282-298-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-298-4 is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of an amino group, a fluorophenyl group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 282-298-4 typically involves the reaction of 2-amino-4-fluoroaniline with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where 2-amino-4-fluoroaniline reacts with 3-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 282-298-4 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
EINECS 282-298-4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of EINECS 282-298-4 involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-Amino-4-chlorophenyl)amino)propan-1-ol
- 3-((2-Amino-4-bromophenyl)amino)propan-1-ol
- 3-((2-Amino-4-methylphenyl)amino)propan-1-ol
Uniqueness
EINECS 282-298-4 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Propiedades
Número CAS |
84145-70-0 |
|---|---|
Fórmula molecular |
C9H13FN2O |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
3-(2-amino-4-fluoroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13FN2O/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,12-13H,1,4-5,11H2 |
Clave InChI |
WCBFEGBRVMJQBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N)NCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methylbenzo[d]oxazole](/img/structure/B8748442.png)

![(3,5-Dimethylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8748455.png)


amine](/img/structure/B8748475.png)







